6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Overview
Description
6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrazolo[3,4-d]pyrimidine core with a pyridin-2-ylmethyl halide in the presence of a base such as potassium carbonate.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure and have been studied for their diverse chemical and biological properties.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have been investigated for their antimycobacterial activity and share structural similarities with pyrazolopyrimidines.
Uniqueness
6-((pyridin-2-ylmethyl)thio)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is unique due to its specific combination of a pyridine ring, a pyrazolo[3,4-d]pyrimidine core, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-12-5-4-7-14(9-12)23-16-15(10-20-23)17(24)22-18(21-16)25-11-13-6-2-3-8-19-13/h2-10H,11H2,1H3,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZNDZOLPRMAIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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